2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one: 2-aminothienopyridinone , is a heterocyclic compound with the following chemical structure:
IUPAC Name: 2-(6,7-dihydrothieno[3,2−c]pyridin-5(4H)-yl)-2-oxoethanamine hydrochloride
It has a molecular weight of 232.73 g/mol and the MDL number MFCD16622083 . This compound exhibits interesting properties due to its fused pyridine and thienopyridine rings.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of 2-aminothienopyridinone. One common method involves cyclization of an appropriate precursor, such as a thienopyridine derivative, under specific conditions. For example, a cyclization reaction between a 2-alkynylthiophene and a pyridine-2-carbaldehyde can yield the desired compound.
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories typically synthesize this compound using custom synthetic routes. The availability of commercial sources may be limited.
Chemical Reactions Analysis
Reactivity: 2-aminothienopyridinone can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group.
Condensation: It can react with aldehydes or ketones to form imines or enamines.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Ammonium chloride (NH₄Cl) or other nucleophiles.
Condensation: Aldehydes or ketones in the presence of acid or base catalysts.
Major Products: The specific products depend on the reaction conditions. For example, oxidation may yield a carboxylic acid, while reduction produces the corresponding alcohol.
Scientific Research Applications
2-aminothienopyridinone finds applications in various scientific fields:
Chemistry: As a building block for more complex molecules.
Biology: It may serve as a pharmacophore for drug design.
Medicine: Research into its potential therapeutic properties.
Industry: Its unique structure may have applications in materials science.
Mechanism of Action
The exact mechanism by which 2-aminothienopyridinone exerts its effects remains an active area of investigation. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While 2-aminothienopyridinone is relatively unique due to its fused ring system, similar compounds include other heterocyclic derivatives like thienopyridines and pyridinones.
Properties
Molecular Formula |
C9H12N2OS |
---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
2-amino-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone |
InChI |
InChI=1S/C9H12N2OS/c10-5-9(12)11-3-1-8-7(6-11)2-4-13-8/h2,4H,1,3,5-6,10H2 |
InChI Key |
NRRHFNCSXNXKHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.